2,4-Difluoro-6-nitrophenylacetonitrile

Description

Chemical Identity and Nomenclature

2,4-Difluoro-6-nitrophenylacetonitrile (CAS 1804517-53-0) is a fluorinated aromatic nitrile with systematic IUPAC name 2-(2,4-difluoro-6-nitrophenyl)acetonitrile . Its molecular formula, C₈H₄F₂N₂O₂ , reflects a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 6, and an acetonitrile moiety (-CH₂CN) at position 1. Synonyms include This compound and 2-(2,4-Difluoro-6-nitrophenyl)acetonitrile , with registry identifiers such as MFCD28790807 and ZINC263622840.

The compound’s structural uniqueness arises from its electron-withdrawing substituents (fluoro and nitro groups), which profoundly influence its reactivity. For example, the nitro group at position 6 enhances electrophilic substitution susceptibility, while fluorine atoms modulate electronic effects through inductive withdrawal.

Structural Formula and Molecular Representation

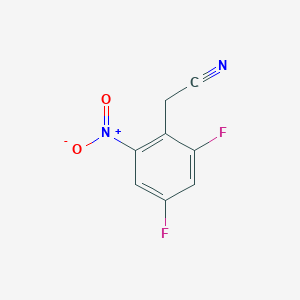

The molecular structure of this compound is defined by its planar aromatic core and spatially distinct substituents (Fig. 1):

- Nitro group (-NO₂) at position 6: Contributes to resonance stabilization and electrophilic reactivity.

- Fluorine atoms at positions 2 and 4: Introduce steric and electronic effects, reducing electron density at ortho/para positions.

- Acetonitrile moiety (-CH₂CN) at position 1: Provides a polarizable nitrile group for nucleophilic or catalytic transformations.

The SMILES notation (C1=C(C(=CC(=C1F)N+[O-])F)CC#N) and InChIKey (XXGZTPLLACRBSV-UHFFFAOYSA-N) encode its connectivity and stereoelectronic features. Computational models predict a dipole moment of ~5.2 D, driven by the nitro and nitrile groups.

Historical Context and Discovery

Though not historically prominent, this compound emerged in the 2010s as a specialty chemical for pharmaceutical and materials research. Its synthesis likely derives from methodologies for analogous arylacetonitriles, such as:

- Palladium-catalyzed α-alkenylation : Employing arylacetonitriles and vinyl halides to form α,β-unsaturated nitriles.

- Nucleophilic aromatic substitution : Introducing nitro groups via nitration of fluorinated precursors.

Commercial availability since the mid-2010s (e.g., AKSci, RK112981) underscores its utility in drug discovery, particularly for fluorinated bioactive molecules.

Position within Arylacetonitrile Classification

Arylacetonitriles are characterized by a benzene ring bonded to an acetonitrile group. This compound belongs to a subclass with multiple electron-withdrawing substituents , distinguishing it from simpler derivatives like 4-nitrophenylacetonitrile (CAS 555-21-5). Key comparative features include:

| Property | This compound | 4-Nitrophenylacetonitrile |

|---|---|---|

| Molecular Formula | C₈H₄F₂N₂O₂ | C₈H₆N₂O₂ |

| Substituents | 2-F, 4-F, 6-NO₂ | 4-NO₂ |

| Dipole Moment (calc.) | 5.2 D | 4.8 D |

| Reactivity | Enhanced electrophilicity | Moderate electrophilicity |

The fluorine atoms in this compound reduce π-electron density, making it less prone to oxidative degradation compared to non-fluorinated analogs.

Significance in Organic Chemistry Research

This compound’s strategic substituents enable diverse applications:

- Synthetic intermediate : The nitrile group facilitates conversion to amines, carboxylic acids, or ketones via hydrolysis or reduction.

- Pharmaceutical relevance : Fluorinated nitriles are pivotal in kinase inhibitors and antimicrobial agents (e.g., analogs of letrozole and verapamil).

- Materials science : Nitro groups enhance thermal stability, making derivatives suitable for high-performance polymers.

Recent studies highlight its role in palladium-catalyzed cross-couplings , where the nitro group directs regioselective alkenylation. Additionally, enzymatic hydrolysis by arylacetonitrilase (EC 3.5.5.5) is theoretically possible but remains unexplored.

Properties

IUPAC Name |

2-(2,4-difluoro-6-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-5-3-7(10)6(1-2-11)8(4-5)12(13)14/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIEJHTLXAVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile typically involves the nitration of 2,4-difluorophenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups replacing the fluorine atoms.

Reduction: 2,4-Difluoro-6-aminophenylacetonitrile.

Oxidation: 2,4-Difluoro-6-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Drug Development

2,4-Difluoro-6-nitrophenylacetonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a precursor for developing tyrosine kinase inhibitors, which are crucial in treating various cancers and other diseases associated with abnormal cell signaling pathways. The compound's ability to inhibit protein kinases makes it a valuable asset in the design of targeted therapies for conditions such as atherosclerosis and psoriasis .

Biochemical Assays

In biochemical research, this compound serves as a probe to study enzyme interactions. Its fluorinated structure enhances its binding affinity and selectivity towards specific enzymes, facilitating the investigation of biochemical pathways and drug interactions .

Organic Synthesis

Synthesis of Other Compounds

The compound is employed in organic synthesis as a building block for creating more complex molecules. Its nitrile group allows for various chemical transformations, including nucleophilic additions and cyclization reactions, which can lead to the formation of diverse organic compounds .

Environmental Considerations

Recent advancements in synthetic methodologies have focused on developing greener processes that minimize waste and energy consumption. The production methods for this compound have been optimized to reduce by-products and enhance yield, making it more environmentally friendly .

Material Science

Chromophores and Dyes

The compound has potential applications in the development of chromophores for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for designing materials that can absorb light efficiently and convert it into usable energy .

Case Study 1: Synthesis Optimization

A study highlighted improvements in the synthesis of this compound through a modified diazotization process that significantly reduced waste generation while increasing yield. The reaction temperature was optimized to enhance efficiency, demonstrating the compound's potential for large-scale industrial applications .

Case Study 2: Enzyme Interaction Studies

Research involving this compound as an enzyme probe revealed its effectiveness in selectively inhibiting certain kinases involved in cancer progression. This study provided insights into its mechanism of action and potential therapeutic benefits .

Data Table: Comparative Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for tyrosine kinase inhibitors | Targeted therapy for cancer |

| Organic Synthesis | Building block for complex organic compounds | Versatile chemical transformations |

| Biochemical Research | Probe for enzyme interactions | Enhanced binding affinity |

| Material Science | Development of chromophores for OLEDs | Efficient light absorption |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrophenylacetonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The acetonitrile group can act as a nucleophile or electrophile in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Electron Effects: The fluorine and nitro groups in this compound render the aromatic ring highly electron-deficient, contrasting with the electron-donating dimethylamino group in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile. This difference significantly impacts reactivity; for example, the dimethylamino analog may participate in charge-transfer interactions, while the fluorinated compound favors electrophilic attack .

- Solubility: The sodium salt of 4-nitrophenol () exhibits high water solubility due to its ionic nature, whereas this compound is likely lipophilic, favoring organic solvents like acetonitrile or DMF .

- Thermal Stability: Phenolic sodium salts (e.g., 4-nitrophenol sodium salt dihydrate) decompose above 300°C, while nitriles generally have lower melting points (<200°C) due to weaker intermolecular forces .

Research Findings

- Antifungal Activity: Dimethylamino- and nitro-substituted acetonitriles () show moderate activity against Candida albicans (MIC: 16–32 µg/mL), whereas fluorinated analogs are understudied but predicted to exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

- Enzyme Inhibition: Nitroaromatic compounds inhibit DNA methyltransferases (DNMTs) and cytochrome P450 enzymes. The dimethylamino analog’s IC₅₀ for DNMT1 is ~5 µM, but fluorine’s stronger electron-withdrawing effect could enhance binding affinity in the target compound .

Biological Activity

2,4-Difluoro-6-nitrophenylacetonitrile (DFNPA) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DFNPA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H6F2N2O2

- Molecular Weight : 202.15 g/mol

- CAS Number : 1804517

The biological activity of DFNPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro and difluoro groups enhances its electrophilic character, allowing it to participate in nucleophilic attack reactions with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : DFNPA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

DFNPA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DFNPA could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that DFNPA exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 22.5 |

The compound's mechanism of action in cancer cells appears to involve inducing apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated DFNPA's efficacy against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use in clinical settings .

- Evaluation of Anticancer Properties : Research conducted at a leading cancer research institute explored the effects of DFNPA on tumor growth in vivo using xenograft models. The study revealed that DFNPA treatment led to a marked decrease in tumor volume compared to untreated controls, highlighting its potential as an anticancer therapeutic .

Toxicological Profile

While the biological activities of DFNPA are promising, understanding its safety profile is crucial. Preliminary toxicological assessments indicate that DFNPA may exhibit moderate toxicity at higher concentrations, necessitating further investigation into its safety margins and side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-6-nitrophenylacetonitrile, and how can experimental parameters be optimized?

- Methodological Answer :

- Step 1 : Begin with a fluorinated phenylacetonitrile precursor, such as 2,4-difluorophenylacetonitrile. Introduce the nitro group via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Step 2 : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) to enhance yield.

- Step 3 : AI-driven retrosynthesis tools (e.g., Reaxys, PubChem data) can predict alternative routes, such as electrophilic aromatic substitution or palladium-catalyzed nitration .

Q. How should purification and storage of this compound be managed to ensure stability?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Confirm purity via melting point (mp) analysis (compare with literature values, e.g., 255–257°C for analogous nitrophenyl compounds ).

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Avoid moisture; use desiccants in sealed containers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Analyze NMR for fluorine environments (δ -110 to -125 ppm for aromatic F) and NMR for nitrile (C≡N) signals (δ 115–120 ppm) .

- IR : Confirm nitrile stretch (~2240 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

- Mass Spec : Look for molecular ion [M+H]⁺ at m/z 213 (calculated for C₈H₄F₂N₂O₂).

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in the nitration of fluorinated phenylacetonitriles?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian) to map transition states and compare nitration pathways (e.g., meta vs. para selectivity).

- Step 2 : Validate with kinetic isotope effects (KIEs) or substituent-directed isotopic labeling.

- Step 3 : Cross-reference with experimental regioselectivity data from analogous compounds (e.g., 3,5-difluorophenyl derivatives ).

Q. How should researchers address contradictions in reported spectral data for nitrophenylacetonitrile derivatives?

- Methodological Answer :

- Step 1 : Compare datasets across multiple sources (e.g., NIST Chemistry WebBook , peer-reviewed journals ).

- Step 2 : Replicate analyses under standardized conditions (solvent, temperature, instrument calibration).

- Step 3 : Use statistical tools (e.g., PCA) to identify outliers or systematic errors in conflicting datasets .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Step 1 : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).

- Step 2 : Use inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT) to suppress side reactions.

- Step 3 : Refer to safety protocols for nitro compounds, including fume hood use and emergency cooling measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.